molecular formula C7H15ClFN B2741237 4-Fluoro-4-methylcyclohexan-1-amine hydrochloride CAS No. 2361595-27-7

4-Fluoro-4-methylcyclohexan-1-amine hydrochloride

Cat. No.: B2741237
CAS No.: 2361595-27-7
M. Wt: 167.65
InChI Key: YQLALVULPVOQCN-UKMDXRBESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-4-methylcyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C7H15ClFN and a molecular weight of 167.65 g/mol . It is a derivative of cyclohexanamine, where a fluorine atom and a methyl group are substituted at the 4-position of the cyclohexane ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-4-methylcyclohexan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone as the starting material.

    Fluorination: The cyclohexanone undergoes fluorination using a fluorinating agent such as Selectfluor to introduce the fluorine atom at the 4-position.

    Methylation: The fluorinated cyclohexanone is then subjected to methylation using a methylating agent like methyl iodide to introduce the methyl group at the 4-position.

    Amination: The resulting 4-fluoro-4-methylcyclohexanone is then converted to 4-fluoro-4-methylcyclohexan-1-amine through reductive amination using an amine source such as ammonia or an amine derivative.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-4-methylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces various amine derivatives.

    Substitution: Produces substituted cyclohexane derivatives.

Scientific Research Applications

4-Fluoro-4-methylcyclohexan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-4-methylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorocyclohexan-1-amine hydrochloride
  • 4-Methylcyclohexan-1-amine hydrochloride
  • 4-Chloro-4-methylcyclohexan-1-amine hydrochloride

Uniqueness

4-Fluoro-4-methylcyclohexan-1-amine hydrochloride is unique due to the presence of both fluorine and methyl groups at the 4-position of the cyclohexane ring. This dual substitution imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-fluoro-4-methylcyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FN.ClH/c1-7(8)4-2-6(9)3-5-7;/h6H,2-5,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLALVULPVOQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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